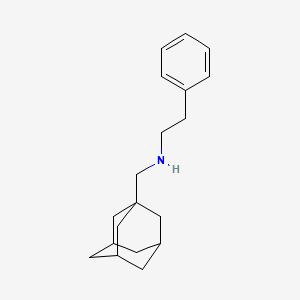
N-(1-adamantyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantyl)cyclobutanecarboxamide, also known as ACR16, is a small molecule drug that has gained attention for its potential therapeutic effects on neurological disorders. It is a synthetic compound that belongs to the class of adamantanes, which are known for their antiviral and neuroprotective properties. ACR16 has been studied extensively for its ability to modulate neurotransmitter systems in the brain and improve cognitive function.
Mechanism of Action
The exact mechanism of action of N-(1-adamantyl)cyclobutanecarboxamide is not fully understood, but it is believed to act as a modulator of multiple neurotransmitter systems in the brain. N-(1-adamantyl)cyclobutanecarboxamide has been shown to enhance the release of acetylcholine, dopamine, and noradrenaline, which are important neurotransmitters involved in cognitive function and mood regulation. N-(1-adamantyl)cyclobutanecarboxamide may also interact with various receptors in the brain, including the NMDA receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
N-(1-adamantyl)cyclobutanecarboxamide has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its effects on neurotransmitter systems, N-(1-adamantyl)cyclobutanecarboxamide has been shown to reduce oxidative stress and inflammation, which are thought to contribute to the pathogenesis of neurological disorders. N-(1-adamantyl)cyclobutanecarboxamide has also been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-adamantyl)cyclobutanecarboxamide is its ability to cross the blood-brain barrier, which allows it to act directly on the central nervous system. This property makes it a promising drug candidate for the treatment of neurological disorders. However, one limitation of N-(1-adamantyl)cyclobutanecarboxamide is its relatively low potency compared to other drugs in its class. This may limit its effectiveness in treating certain disorders.
Future Directions
There are several potential future directions for research on N-(1-adamantyl)cyclobutanecarboxamide. One area of interest is the development of more potent analogs of N-(1-adamantyl)cyclobutanecarboxamide that may have greater therapeutic efficacy. Another area of interest is the investigation of the long-term effects of N-(1-adamantyl)cyclobutanecarboxamide on cognitive function and neuronal health. Additionally, the potential use of N-(1-adamantyl)cyclobutanecarboxamide in combination with other drugs for the treatment of neurological disorders is an area of active research.
Synthesis Methods
The synthesis of N-(1-adamantyl)cyclobutanecarboxamide involves a multi-step process that begins with the preparation of 1-adamantylamine. This is followed by the reaction of 1-adamantylamine with cyclobutanecarboxylic acid to form the desired product. The purity of the final compound is verified through various analytical techniques, such as NMR spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
N-(1-adamantyl)cyclobutanecarboxamide has been the subject of numerous scientific studies investigating its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, N-(1-adamantyl)cyclobutanecarboxamide has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. These findings have led to the development of N-(1-adamantyl)cyclobutanecarboxamide as a potential drug candidate for the treatment of these disorders.
properties
IUPAC Name |
N-(1-adamantyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c17-14(13-2-1-3-13)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h10-13H,1-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJZNJFMLKSTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7499534.png)
![N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7499537.png)
![N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7499543.png)
![5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide](/img/structure/B7499550.png)

![N-[(4-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7499562.png)

![N-[(4-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7499573.png)

![N-[4-[[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7499601.png)

![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7499612.png)